![molecular formula C22H19N3O3 B2808629 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide CAS No. 313376-91-9](/img/structure/B2808629.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

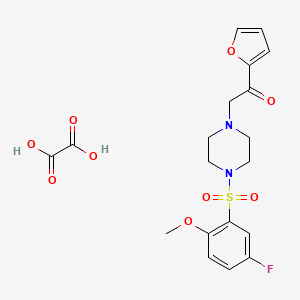

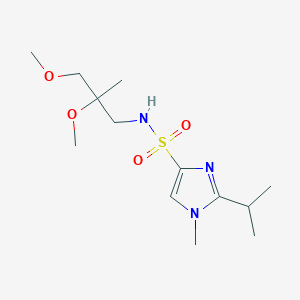

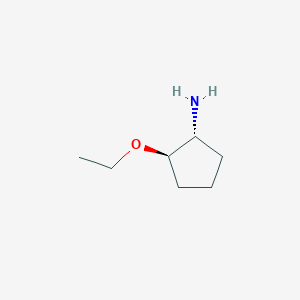

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide” is a compound that has been studied for its potential therapeutic properties . It is a hybridized molecule that comprises of a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of hybridized molecules of the prototype (E)-N-(2-(1H-benzo[d]imidazol-2-yl) phenyl)-2-(substituted-styryl)aniline, which comprises of a benzimidazole function along with a chalcone (or styryl) moiety linked by a benzamide, has been synthesized . Another example is the synthesis of a Pd (II) complex with a new (2- ((1H-benzo imidazol-2-yl)methylthio)-1H-benzo imidazol-5-yl) (phenyl)methanone ligand .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, the synthesis of a compound involving a benzimidazole thiourea moiety was reported, which has unique properties related to elastase inhibition, free radical scavenging activity, and its DNA binding ability .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques. For example, the properties of a compound were characterized by IR, NMR, MS, and elemental analyses .Scientific Research Applications

Environmentally Friendly Syntheses

- Research has developed water-mediated, environmentally friendly syntheses of benzimidazole derivatives, including the step-wise, tandem, and one-pot synthesis approaches. These methods utilize water as the solvent, highlighting an environmentally benign approach with excellent yields (Y. D. Reddy, C. Reddy, & P. Dubey, 2014)(RSC Advances). Similar methodologies in glycerol without external catalysts emphasize eco-friendly synthesis routes (V. Rani, 2018)(European Chemical Bulletin).

Antimicrobial and Antioxidant Activities

- Novel benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activities against various microorganisms, indicating the potential of benzimidazole compounds in developing new antimicrobial agents (N. Desai, A. Dodiya, & Atul H. Makwana, 2011)(Medicinal Chemistry Research). Additionally, benzimidazole compounds have been found to possess antioxidant properties, contributing to their therapeutic potential (F. Bassyouni, H. A. Tawfik, & A. Hamed et al., 2012)(Egyptian Pharmaceutical Journal).

Antitumor Activities

- Benzimidazole compounds have been synthesized and tested for antitumor activities, with some showing considerable efficacy against cancer cell lines. This suggests the importance of benzimidazole derivatives in the development of new anticancer agents (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015)(Journal of Enzyme Inhibition and Medicinal Chemistry).

Electrophysiological Activities

- Synthesized N-substituted imidazolylbenzamides have been evaluated for cardiac electrophysiological activity, demonstrating the potential for these compounds in treating arrhythmias and other cardiovascular disorders (T. K. Morgan, R. Lis, & W. C. Lumma et al., 1990)(Journal of medicinal chemistry).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, the tumor inhibitory mechanism of a Pd (II) complex is due to its antiangiogenic effect and promotion of apoptosis . In silico docking study was also performed against protein tyrosine kinase (PDB ID: 2J5F) to determine the probable mechanism of action of the novel compounds .

Future Directions

Properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-27-15-11-14(12-16(13-15)28-2)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPMIDYEFDLPJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808557.png)

![3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B2808559.png)